1-O,2-O-Diacetyl-3-fluoro-3-deoxyD-ribofuranose 5-(4-methylbenzoate)
Overview
Description
1-O,2-O-Diacetyl-3-fluoro-3-deoxyD-ribofuranose 5-(4-methylbenzoate) is a synthetic compound characterized by its unique structure, which includes a ribofuranose backbone with modifications at the 1, 2, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O,2-O-Diacetyl-3-fluoro-3-deoxyD-ribofuranose 5-(4-methylbenzoate) typically involves multiple steps, starting with the protection of the ribose hydroxyl groups, followed by selective fluorination and acetylation
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed for precise control of reaction conditions, such as temperature, pressure, and pH. The use of catalysts and specific reagents would be optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions may involve the conversion of carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can occur at various positions on the ribofuranose ring, often involving the replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) compounds, such as potassium dichromate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.
Biology: It may serve as a tool in studying biological processes, particularly those involving nucleosides and nucleotides.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-O,2-O-Diacetyl-3-fluoro-3-deoxyD-ribofuranose 5-(4-methylbenzoate) exerts its effects would depend on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
1-O,2-O-Diacetyl-3-deoxy-3-fluoro-D-ribofuranose
1-O,2-O-Diacetyl-3-deoxy-D-ribofuranose
1-O,2-O-Diacetyl-3-fluoro-D-ribofuranose
Uniqueness: 1-O,2-O-Diacetyl-3-fluoro-3-deoxyD-ribofuranose 5-(4-methylbenzoate) is unique due to its specific modifications, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO7/c1-9-4-6-12(7-5-9)16(21)22-8-13-14(18)15(23-10(2)19)17(25-13)24-11(3)20/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXLNQJSHVLYRK-BOEXNKMNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C)OC(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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